Z-beta-Ala-osu, also known as N-(tert-butoxycarbonyl)-beta-alanine N-hydroxysuccinimide ester, is a synthetic molecule used in peptide synthesis. It is a derivative of beta-alanine, an amino acid not naturally found in proteins. The Z group (tert-butoxycarbonyl) serves as a protecting group for the amino group of beta-alanine, while the N-hydroxysuccinimide (osu) ester group facilitates the formation of amide bonds with other amino acids or peptides [].
Z-beta-Ala-osu is a valuable building block in peptide synthesis due to its ability to form amide bonds with the N-terminus (free amino group) of other peptides or amino acids. This property allows researchers to create peptides with specific sequences and functionalities for various research purposes [].
Z-beta-Alanine N-hydroxysuccinimide ester, commonly referred to as Z-beta-Ala-osu, is a chemical compound with the molecular formula C15H16N2O6 and a CAS number of 53733-97-4. This compound features a beta-alanine moiety protected by a benzyloxycarbonyl (Z) group and is linked to a N-hydroxysuccinimide ester. Z-beta-Ala-osu is primarily utilized in bioconjugation applications due to its ability to react with amino groups in proteins, facilitating the formation of stable amide bonds .
Z-beta-Ala-osu does not have a direct mechanism of action in biological systems. Its primary function is as a reagent in peptide synthesis. The Z group protects the N-terminus of the growing peptide chain during synthesis, while the osu ester reacts specifically with the free amino group of the next amino acid or peptide to be incorporated, forming the desired amide bond [, ].
Z-beta-Ala-osu exhibits notable biological activity, particularly in the realm of bioconjugation. Its ability to react selectively with amino groups makes it an essential tool for attaching various biomolecules, such as drugs or fluorescent tags, to proteins. This property is crucial in the development of targeted therapies and diagnostic agents in biomedical research .
The synthesis of Z-beta-Ala-osu typically involves several steps:
Z-beta-Ala-osu finds applications in various fields:
Studies involving Z-beta-Ala-osu often focus on its interaction with proteins and other biomolecules. These interactions are critical for understanding how modifications affect protein function, stability, and activity. The compound's ability to form stable conjugates allows researchers to explore various biological pathways and mechanisms more effectively .
Several compounds share structural similarities with Z-beta-Ala-osu. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-Hydroxysuccinimide | Contains a succinimide ring; used for coupling | Commonly used for activating carboxylic acids |
Maleimido propionic acid N-succinimidyl ester | Similar reactivity with thiols | Specifically targets thiol groups for conjugation |
Acetic anhydride | Simple anhydride structure | Primarily used for acetylation reactions |
Z-beta-Ala-osu stands out due to its specific reactivity towards amino groups and its application in peptide synthesis, which differentiates it from other similar compounds that may target different functional groups or serve different purposes in
Z-beta-Alanine N-hydroxysuccinimide ester operates under multiple nomenclature systems within the chemical literature, reflecting its widespread utility across different research domains. The compound is systematically known as (2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate, while its IUPAC designation specifies N-benzoxycarbonyl-beta-alanine succinimido ester. The abbreviated forms Z-beta-Ala-OSu, Z-β-Ala-OSu, and Cbz-β-Ala-OSu are commonly employed in synthetic protocols and commercial listings.
The compound belongs to the broader class of N-hydroxysuccinimide esters, which constitute a family of coupling reagents that have revolutionized peptide synthesis over the past several decades. Within this classification, Z-beta-Ala-OSu is specifically categorized as an amino acid derivative bearing protective groups that facilitate controlled synthetic transformations. The benzyloxycarbonyl (Z or Cbz) protecting group serves as a temporary masking agent for the amino functionality, while the N-hydroxysuccinimide ester provides the reactive site for coupling reactions.
Chemical Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆N₂O₆ |
Molecular Weight | 320.30 g/mol |
CAS Number | 53733-97-4 |
MDL Number | MFCD00238420 |
Melting Point | 83-87°C |
Density | 1.4±0.1 g/cm³ |
Storage Conditions | -20°C |
The development of N-hydroxysuccinimide esters as coupling reagents traces back to the foundational work in peptide chemistry during the mid-20th century, when researchers sought efficient methods for forming peptide bonds under mild conditions. The introduction of NHS esters represented a significant advancement over earlier coupling methodologies, offering improved selectivity and reduced side reactions. Z-beta-Ala-OSu emerged as part of this evolutionary process, specifically designed to address the need for beta-amino acid incorporation into peptide structures.
The synthesis and characterization of Z-beta-Ala-OSu were first documented in scientific literature during the 1980s, with notable contributions appearing in Tetrahedron Letters and the Journal of Heterocyclic Chemistry. The compound gained prominence as researchers recognized the unique properties of beta-amino acids in creating peptide analogs with enhanced stability and biological activity. The historical development of this compound parallels the broader evolution of protective group chemistry and the refinement of solid-phase peptide synthesis techniques.
Commercial availability of Z-beta-Ala-OSu expanded throughout the late 20th and early 21st centuries, with multiple suppliers now offering the compound at various purity grades for research applications. This accessibility has facilitated its incorporation into diverse research programs spanning drug discovery, chemical biology, and materials science.
The core functionality of Z-beta-Ala-OSu centers on its role as an activated coupling reagent that facilitates the formation of amide bonds between the beta-alanine moiety and nucleophilic species, particularly primary amines. The N-hydroxysuccinimide ester group serves as an excellent leaving group, enabling efficient coupling reactions under mild aqueous conditions that preserve the integrity of sensitive biomolecules.
The mechanism of action involves nucleophilic attack by primary aliphatic amine groups on the carbonyl carbon of the NHS ester, resulting in the formation of a tetrahedral intermediate and subsequent elimination of N-hydroxysuccinimide. This process generates a stable amide linkage while releasing NHS as a relatively innocuous byproduct that can be easily removed from reaction mixtures. The benzyloxycarbonyl protecting group remains intact during the coupling process, providing temporary protection for the amino functionality until selective deprotection is desired.
Application Area | Function | Advantages |
---|---|---|
Peptide Synthesis | Coupling agent for peptide bond formation | Enhanced reaction efficiency, mild conditions |
Drug Development | Prodrug synthesis for improved bioavailability | Increased solubility, enhanced stability |
Bioconjugation | Biomolecule attachment to surfaces/molecules | Selective labeling, stable linkages |
Diagnostic Applications | Development of specific binding assays | High sensitivity, improved specificity |
Proteomics Research | Protein labeling and identification | Efficient tagging, minimal interference |
In biochemical systems, Z-beta-Ala-OSu demonstrates remarkable selectivity for primary amines over other nucleophilic groups, including hydroxyl and sulfhydryl functionalities. While the compound can theoretically react with these alternative nucleophiles, the resulting ester and thioester products exhibit limited stability and are readily hydrolyzed or displaced by amines under physiological conditions. This selectivity profile makes Z-beta-Ala-OSu particularly valuable for protein modification studies where preservation of native structure and function is paramount.
The compound's utility extends beyond simple coupling reactions to encompass more sophisticated applications in bioconjugation chemistry. Researchers have successfully employed Z-beta-Ala-OSu in the development of targeted drug delivery systems, where the compound serves as a linker between therapeutic agents and targeting moieties. The stability of the resulting amide bonds ensures that conjugated molecules remain intact during circulation while providing opportunities for controlled release through specific enzymatic or chemical triggers.